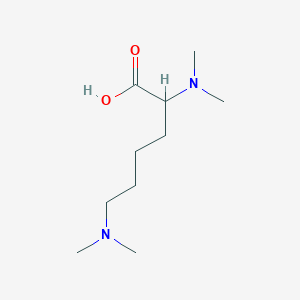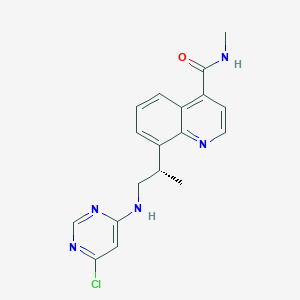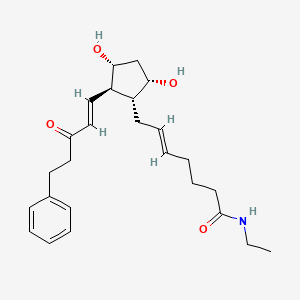![molecular formula C20H23NO4S2 B14794360 benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B14794360.png)
benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including sulfonium, carbonyl, and phenylthio groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including:
Formation of the sulfonium group: This can be achieved through the reaction of a suitable sulfide with an oxidizing agent.
Introduction of the benzyloxycarbonyl group: This step may involve the protection of an amine group using benzyl chloroformate.
Formation of the oxo and phenylthio groups: These groups can be introduced through various organic reactions, such as oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can undergo various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound may be used to study enzyme interactions, protein modifications, and cellular signaling pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The sulfonium group may act as an electrophile, while the carbonyl and phenylthio groups may participate in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(Methylsulfonio)methane: Lacks the benzyloxycarbonyl and phenylthio groups.
(Methyl(oxo)sulfonio)methane: Lacks the benzyloxycarbonyl and phenylthio groups.
®-3-Amino-2-oxo-4-(phenylthio)butanoic acid: Lacks the sulfonium and benzyloxycarbonyl groups.
Propiedades
Fórmula molecular |
C20H23NO4S2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
benzyl N-[4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO4S2/c1-27(2,24)15-19(22)18(14-26-17-11-7-4-8-12-17)21-20(23)25-13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23) |
Clave InChI |
YDHFBDYMCGOMSW-UHFFFAOYSA-N |
SMILES canónico |
CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)


![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)






![(4R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxylic acid](/img/structure/B14794341.png)
![(9bS)-6-methoxy-9b-methyl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B14794346.png)

